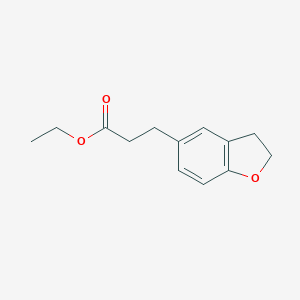

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGXCVKXTGMFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453483 | |

| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-66-7 | |

| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (CAS No. 196597-66-7). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's identity, physical state, thermal properties, density, and solubility. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical validation of these properties, ensuring scientific rigor and reproducibility. The causality behind methodological choices is explained to provide a deeper understanding of the characterization process.

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a heterocyclic aromatic compound.[1] Its unique structure, featuring a dihydrobenzofuran moiety linked to an ethyl propanoate chain, makes it a subject of interest in synthetic and medicinal chemistry. It is also known by the synonym 2,3-Dihydro-5-benzofuranpropanoic Acid Ethyl Ester.[1][2]

Molecular Formula: C₁₃H₁₆O₃[1][3]

Molecular Weight: 220.26 g/mol [1][3]

Sources

Methodological & Application

Step-by-step synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

An Application Note and Protocol for the Synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, a valuable building block in medicinal chemistry and materials science. The presented protocol is designed to be clear, reproducible, and grounded in established chemical principles, ensuring both high yield and purity of the final product.

Introduction and Significance

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is a key intermediate in the synthesis of various biologically active molecules. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The propanoate side chain offers a versatile handle for further chemical modifications, making this compound particularly useful in the development of novel therapeutic agents and functional materials. This guide details a reliable two-step synthetic route starting from the commercially available 2,3-dihydrobenzofuran-5-carbaldehyde.

Overall Synthetic Strategy

The synthesis proceeds in two sequential steps: a Horner-Wadsworth-Emmons olefination to form an α,β-unsaturated ester, followed by a catalytic hydrogenation to yield the desired saturated propanoate. This approach is efficient and provides excellent control over the chemical transformations.

Caption: Overall synthetic workflow for Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate.

Part 1: Synthesis of Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate

Principle and Rationale

The first step involves the formation of a carbon-carbon double bond via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a variation of the Wittig reaction and is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the thermodynamically more stable isomer.[1][2] The use of a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate and a strong base like sodium hydride, ensures a smooth and high-yielding conversion of the starting aldehyde to the desired α,β-unsaturated ester.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,3-Dihydrobenzofuran-5-carbaldehyde | 148.16 | 10.0 | 1.48 g |

| Triethyl phosphonoacetate | 224.16 | 12.0 | 2.69 g (2.4 mL) |

| Sodium hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated aqueous NH4Cl solution | - | - | 30 mL |

| Ethyl acetate | - | - | 100 mL |

| Brine | - | - | 30 mL |

| Anhydrous sodium sulfate | - | - | - |

| Silica gel for column chromatography | - | - | - |

| Eluent (e.g., 10% Ethyl acetate in Hexane) | - | - | - |

Procedure:

-

Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion).

-

Ylide Formation: Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath. To this, add triethyl phosphonoacetate (2.4 mL, 12.0 mmol) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Aldehyde Addition: Dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1.48 g, 10.0 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous NH4Cl solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Washing: Wash the combined organic layers with water (30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 10% ethyl acetate in hexane) to afford Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate as a solid.

Safety Precautions:

-

Sodium hydride is highly flammable and reacts violently with water. Handle it in a fume hood under a nitrogen atmosphere.

-

Tetrahydrofuran is flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 2: Synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

Principle and Rationale

The second step is the reduction of the carbon-carbon double bond of the acrylate intermediate to a single bond. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and selective.[3] Palladium on carbon (Pd/C) is a robust and widely used catalyst for the hydrogenation of alkenes under mild conditions.[4] The reaction is typically carried out in a protic solvent like ethanol under a hydrogen atmosphere.

Caption: Simplified representation of catalytic hydrogenation on a Palladium surface.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | 218.25 | 8.0 | 1.75 g |

| 10% Palladium on carbon (Pd/C) | - | - | ~175 mg (10 wt%) |

| Ethanol | - | - | 50 mL |

| Hydrogen gas (H2) | - | - | Balloon or cylinder |

| Celite® | - | - | - |

Procedure:

-

Setup: To a 250 mL round-bottom flask, add Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate (1.75 g, 8.0 mmol) and ethanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (175 mg) to the solution under a nitrogen atmosphere.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.

Safety Precautions:

-

Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. Handle it carefully, preferably in a wet state or under an inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and the reaction is conducted in a well-ventilated fume hood.

Summary of Results

| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |

| 1 | Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | 2,3-Dihydrobenzofuran-5-carbaldehyde | Triethyl phosphonoacetate, NaH | 85-95 | >95 |

| 2 | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate | H2, 10% Pd/C | 90-99 | >98 |

Characterization Data

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 16.0 Hz, 1H), 7.30 (s, 1H), 7.25 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 6.30 (d, J = 16.0 Hz, 1H), 4.60 (t, J = 8.8 Hz, 2H), 4.25 (q, J = 7.2 Hz, 2H), 3.20 (t, J = 8.8 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.2, 160.5, 144.5, 128.9, 128.0, 125.4, 124.8, 117.5, 109.3, 71.8, 60.5, 29.5, 14.4.

-

MS (ESI): m/z 219.1 [M+H]⁺.

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate:

-

Appearance: Colorless oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.55 (t, J = 8.8 Hz, 2H), 4.15 (q, J = 7.2 Hz, 2H), 3.15 (t, J = 8.8 Hz, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.60 (t, J = 7.6 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.2, 158.9, 132.8, 127.8, 125.1, 124.7, 109.0, 71.5, 60.4, 36.1, 30.8, 29.7, 14.3.

-

MS (ESI): m/z 221.1 [M+H]⁺.

References

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.[Link][5][6][7]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.[Link][8]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.[Link][9]

-

Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. PrepChem.com.[Link][10]

-

Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar.[Link][11]

-

Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives under ultrasonic irradiation. ResearchGate.[Link][12]

-

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate | C13H14O3. PubChem.[Link][13]

-

Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. ChemBK.[Link][14]

-

2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2. PubChem.[Link][15]

-

Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis.[Link][3]

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC - NIH.[Link][16]

-

Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate.[Link][17]

-

Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI.[Link][18]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link][1]

-

Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. Beilstein Journal of Organic Chemistry.[Link][19]

-

Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.[20]

-

WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate.[Link][21]

-

The Intramolecular Heck Reaction. Macmillan Group.[Link][22]

-

A Solvent Free Wittig Reaction. University of Michigan-Dearborn.[Link][2]

-

The Delplot Kinetic Method Applied to Systems with Adsorbates: Hydrodeoxygenation of Benzofuran on a Bimetallic CoPd. OSTI.GOV.[Link][4]

-

Wittig Reaction: Mechanism and Examples. NROChemistry.[Link][23]

-

Fischer Esterification-Typical Procedures. OperaChem.[Link][24]

-

(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. PMC - NIH.[Link][25]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate | C13H14O3 | CID 29938143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

- 23. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 25. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

Introduction: The Enduring Significance of Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Its structural rigidity and the presence of a chiral center at the C2 or C3 position make it an attractive framework for the development of novel therapeutic agents. Consequently, the development of efficient and stereoselective methods for the synthesis of dihydrobenzofuran derivatives has been a subject of intense research.[3][4] Transition metal catalysis has emerged as a powerful and versatile tool in this endeavor, offering mild reaction conditions, high yields, and excellent control over stereoselectivity.[3][5][6] This guide provides an in-depth overview of modern transition metal-catalyzed approaches to dihydrobenzofuran synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in both academic and industrial settings.

I. Palladium-Catalyzed Strategies: Versatility in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium catalysis has been a cornerstone in the synthesis of dihydrobenzofurans, with a multitude of elegant strategies developed for their construction.[7] These methods often involve intramolecular cyclization of appropriately functionalized precursors, leveraging palladium's ability to mediate a diverse range of transformations including Heck reactions, C-H activation, and carboalkoxylation.[5][8][9]

A. Intramolecular Heck and Related Cyclizations

The intramolecular Heck reaction of o-alkenylphenols or their derivatives is a classic and reliable method for accessing the dihydrobenzofuran core. Recent advancements have focused on asymmetric variants and tandem processes to enhance molecular complexity in a single step.

A notable example is the asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral γ-alkenyl-substituted 2,3-dihydrobenzofurans.[10] These products are particularly valuable as the olefin functionality serves as a versatile handle for further synthetic manipulations.[10]

Featured Protocol: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This protocol describes the synthesis of chiral γ-alkenyl-substituted 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes.[10]

Reaction Scheme:

A representative Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction.

Materials:

-

Pd₂(dba)₃·CHCl₃ (Palladium catalyst)

-

TY-Phos (Chiral ligand)

-

Sodium phenoxide (PhONa) (Base)

-

Dichloromethane (CH₂Cl₂) (Solvent)

-

o-Bromophenol derivative

-

1,3-Diene derivative

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃·CHCl₃ (5 mol%), TY-Phos (12 mol%), and sodium phenoxide (2 equiv.).

-

Add the o-bromophenol derivative (1 equiv.) and the 1,3-diene derivative (1.5 equiv.).

-

Add anhydrous dichloromethane as the solvent.

-

Seal the Schlenk tube and stir the reaction mixture at 40 °C for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-alkenyl-substituted 2,3-dihydrobenzofuran.

Mechanistic Insights:

The reaction is proposed to proceed via a palladium-mediated decarboxylation of a vinyl methylene carbonate intermediate, followed by an oxidative process, O-nucleophilic attack, asymmetric concerted metalation-deprotonation, protonation, and reductive elimination to yield the target molecules.[5]

B. Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

A powerful method for the synthesis of functionalized 2,3-dihydrobenzofurans involves the palladium-catalyzed carboalkoxylation of readily available 2-allylphenols with aryl triflates.[8] This approach allows for the rapid generation of diverse substituted dihydrobenzofurans in good yields and with high diastereoselectivity.[8]

Data Summary: Palladium-Catalyzed Carboalkoxylation

| Entry | Aryl Triflates | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Phenyl triflate | 10:1 | 85 |

| 2 | 4-Methoxyphenyl triflate | 12:1 | 82 |

| 3 | 4-Chlorophenyl triflate | 8:1 | 75 |

| 4 | 2-Naphthyl triflate | >20:1 | 90 |

II. Rhodium-Catalyzed Synthesis: Harnessing C-H Activation and Annulation

Rhodium catalysis has emerged as a particularly effective strategy for dihydrobenzofuran synthesis, often proceeding under mild conditions with high yields.[3][5] Rhodium catalysts are adept at mediating C-H bond functionalization, enabling novel and step-economical approaches to these valuable heterocycles.[5]

A. Rhodium-Catalyzed [3+2] Annulation

A noteworthy rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides provides access to 2,3-dihydrobenzofurans in excellent yields.[5] The proposed mechanism involves a reversible C-H/N-H bond cleavage of the N-phenoxyacetamide assisted by the active rhodium catalyst, followed by insertion of the 2-alkenylphenol.[5]

Experimental Workflow: Rhodium-Catalyzed [3+2] Annulation

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 6. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 7. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 8. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Dihydrobenzofuran Compounds

Introduction: The Significance of Dihydrobenzofurans and the Advent of Microwave Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its presence in compounds exhibiting diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, underscores its importance to the fields of medicinal chemistry and drug development. The efficient construction of this ring system is, therefore, a critical objective for synthetic chemists.

Traditionally, the synthesis of dihydrobenzofurans has often involved multi-step procedures, harsh reaction conditions, and long reaction times. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[1][2] Microwave irradiation offers a powerful alternative to conventional heating methods, providing rapid, uniform heating of the reaction mixture. This leads to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes, and frequently results in higher product yields and purity by minimizing the formation of side products.[3][4] This application note provides detailed protocols and insights into the microwave-assisted synthesis of dihydrobenzofuran compounds, aimed at researchers, scientists, and drug development professionals.

The Engine of Acceleration: Understanding Microwave Dielectric Heating

The remarkable rate enhancements observed in microwave-assisted reactions are a direct consequence of how microwave energy interacts with the molecules in the reaction mixture. Unlike conventional heating, which relies on the slow process of thermal conduction from the vessel walls, microwaves heat the bulk of the sample directly and uniformly. This phenomenon, known as dielectric heating, is primarily driven by two mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. The rapid oscillation of the electric field (billions of times per second) causes these polar molecules to rotate rapidly, generating friction at the molecular level, which translates into a rapid and efficient generation of heat.

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The collision of these migrating ions with surrounding molecules also contributes to the generation of heat.

This direct and instantaneous heating mechanism allows for precise temperature control and the ability to reach high temperatures quickly, which is often the key to accelerating reaction rates and improving yields.

Synthetic Strategies and Protocols for Dihydrobenzofuran Synthesis

Herein, we present two robust and efficient microwave-assisted protocols for the synthesis of substituted dihydrobenzofurans: a Palladium-Catalyzed Intramolecular Heck Cyclization and a Domino Heck/Sonogashira Coupling reaction.

Protocol 1: Palladium-Catalyzed Intramolecular Heck Cyclization of o-Allylphenols

The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds. In this protocol, an o-allylphenol undergoes a palladium-catalyzed cyclization to yield a 2,3-dihydrobenzofuran. Microwave irradiation dramatically accelerates this transformation.

-

Catalyst: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are highly effective for Heck reactions. The choice of a specific palladium source and ligand can influence the efficiency and selectivity of the reaction.

-

Solvent: The choice of solvent is crucial in microwave chemistry. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are often used as they efficiently absorb microwave energy and can solubilize the reactants and catalyst.

-

Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the acid generated during the catalytic cycle, thus regenerating the active palladium(0) species.

-

Temperature and Time: Microwave synthesis allows for precise control over reaction temperature. Optimization studies are often performed to find the ideal balance between temperature and reaction time to maximize yield and minimize side product formation.

Caption: General workflow for microwave-assisted synthesis.

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the o-allylphenol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

-

Vial Sealing: Securely seal the vial with a septum cap.

-

Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave synthesizer. Irradiate the reaction mixture at 120 °C for 15 minutes.

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

-

Work-up: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydrobenzofuran derivative.

Caption: Simplified mechanism of the intramolecular Heck cyclization.

Protocol 2: Domino Intramolecular Heck and Sonogashira Coupling

This advanced protocol allows for the synthesis of highly functionalized dihydrobenzofurans in a one-pot domino reaction. The sequence involves an initial intramolecular Heck cyclization followed by a Sonogashira coupling with a terminal alkyne, all facilitated by microwave irradiation.[5]

-

Dual-Purpose Catalyst System: A palladium catalyst is used to facilitate both the Heck and Sonogashira reactions. The addition of a copper(I) co-catalyst (e.g., CuI) is often crucial for the efficiency of the Sonogashira coupling step.

-

Substrate Design: The starting material is typically an o-alkenylaryl halide, which contains both the alkene for the intramolecular Heck cyclization and the halide for the subsequent Sonogashira coupling.

-

Reaction Conditions: The reaction conditions, including the choice of base and solvent, are optimized to be compatible with both catalytic cycles. A slightly higher temperature may be required for the Sonogashira coupling step.

-

Reagent Preparation: In a 10 mL microwave vial with a stir bar, combine the o-alkenylaryl halide (e.g., 2-allyl-1-iodobenzene) (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

-

Solvent and Base Addition: Add 4 mL of a 3:1 mixture of triethylamine (Et₃N) and tetrahydrofuran (THF).

-

Vial Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 10 minutes for the initial Heck cyclization, then increase the temperature to 140 °C for an additional 20 minutes to drive the Sonogashira coupling.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the alkyne-substituted dihydrobenzofuran.

| Entry | Starting Material (o-alkenylaryl halide) | Terminal Alkyne | Product | Reaction Time (min) | Yield (%) |

| 1 | 2-allyl-1-iodobenzene | Phenylacetylene | 2-methyl-3-(phenylethynyl)-2,3-dihydrobenzofuran | 30 | 92 |

| 2 | 2-allyl-1-iodobenzene | 1-hexyne | 2-methyl-3-(hex-1-yn-1-yl)-2,3-dihydrobenzofuran | 30 | 85 |

| 3 | 1-bromo-2-(prop-1-en-2-yl)benzene | Trimethylsilylacetylene | 2,2-dimethyl-3-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran | 35 | 88 |

Data is representative and synthesized from typical results found in the literature for similar reactions.

Troubleshooting and Optimization

Even with the advantages of microwave synthesis, optimization is often necessary to achieve the best results. Here are some common issues and potential solutions:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive catalyst- Incorrect solvent polarity- Insufficient temperature or time- Deactivated starting material | - Use a fresh batch of catalyst or a pre-catalyst.- Screen different solvents with varying dielectric properties.- Incrementally increase the reaction temperature and/or time.- Ensure starting materials are pure and dry. |

| Formation of Side Products | - Temperature too high, leading to decomposition- Competing reaction pathways (e.g., intermolecular reactions)- Isomerization of the double bond | - Lower the reaction temperature.- Use a higher concentration of the substrate to favor intramolecular cyclization.- Add a phosphine ligand to the palladium catalyst to control selectivity. |

| Poor Reproducibility | - Inconsistent vial sealing- Inaccurate temperature monitoring- Non-homogenous reaction mixture | - Ensure vials are properly sealed to prevent solvent evaporation and pressure loss.- Use a microwave reactor with a reliable internal temperature probe.- Ensure adequate stirring throughout the reaction. |

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a cornerstone of modern synthetic chemistry, offering unparalleled speed and efficiency in the construction of complex molecular architectures. The protocols detailed herein for the synthesis of dihydrobenzofuran compounds demonstrate the transformative power of this technology. By significantly reducing reaction times and often improving yields, MAOS enables researchers to accelerate the discovery and development of new chemical entities with potential therapeutic applications.

The future of microwave-assisted synthesis will likely involve its integration with other green chemistry principles, such as the use of more benign solvent systems (e.g., water or ionic liquids) and the development of recoverable and reusable catalysts. Furthermore, the application of microwave technology in continuous flow reactors holds the promise of scalable and automated synthesis, further bridging the gap between laboratory-scale discovery and industrial production. As our understanding of the intricate interplay between microwave energy and chemical reactivity deepens, we can anticipate the development of even more innovative and efficient synthetic methodologies for the creation of valuable heterocyclic compounds.

References

-

Microwave Assisted Organic Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

-

Microwave assisted domino heck cyclization and alkynylation: synthesis of alkyne substituted dihydrobenzofurans. (n.d.). Green Chemistry. Retrieved January 26, 2026, from [Link]

-

Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]

-

Saiz, C., et al. (2011). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Molecules, 16(9), 7479–7491. [Link]

-

Calvo-Flores, F. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(13), 5199. [Link]

-

Xu, X., Feng, H., & Van der Eycken, E. V. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. Organic Letters, 23(16), 6578–6582. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, Y. T. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 513. [Link]

- Combs, A. P., et al. (2006). convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. HETEROCYCLES, 70, 663-688.

- Jauhari, S., et al. (2012). A brief review: Microwave assisted organic reaction. Archives of Applied Science Research, 4(1), 645-661.

-

Zhang, Z., et al. (2011). Microwave-assisted efficient synthesis of 2-arylbenzo[b]furans and 2-ferrocenylbenzo[b]furans from readily prepared propargylic alcohols and o-iodophenols. Journal of Chemical Sciences, 123(5), 697-702. [Link]

-

Craviotto, G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2847-2858. [Link]

-

Saha, A., et al. (2017). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of Heterocyclic Chemistry, 54(1), 12-40. [Link]

-

Zlatuska, A., et al. (2022). Microwave-assisted palladium-catalyzed cyclization of N-aryl enamine. ResearchGate. [Link]

-

de la Hoz, A., et al. (2019). Microwave-Assisted Tandem Processes for the Synthesis of N-Heterocycles. ResearchGate. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 26, 2026, from [Link]

-

Xu, X., et al. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. PubMed. [Link]

-

Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. Retrieved January 26, 2026, from [Link]

-

Palladium-Catalyzed Intramolecular Oxidative Heck Cyclization and Its Application Toward a Synthesis of (.+-.)-β-Cuparenone Derivatives Supported by Computational Studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Organometallic cross-coupling reactions. (n.d.). CEM Corporation. Retrieved January 26, 2026, from [Link]

-

Radi, M., & Radi, S. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Advances, 3(32), 13057-13071. [Link]

- Li, B., et al. (2013). Direct Syntheses of Spiro‐ and Fused‐Hydrofurans by a Tunable Tandem Semipinacol Rearrangement/Oxa‐Michael Addition Protocol. Chemistry – A European Journal, 19(17), 5246–5249.

-

Microwave assisted intramolecular heck cyclization of aryl chlorides. (n.d.). R Discovery. Retrieved January 26, 2026, from [Link]

-

Zhang, H., et al. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-6148. [Link]

-

Microwave assisted intramolecular Heck cyclization of aryl chlorides. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

Sources

- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave assisted domino heck cyclization and alkynylation: synthesis of alkyne substituted dihydrobenzofurans - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Novel Dihydrobenzofuran Esters in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Therapeutic Potential of Dihydrobenzofuran Esters in Oncology

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and reduced side effects. Dihydrobenzofuran esters have emerged as a promising class of heterocyclic compounds, demonstrating significant anticancer activity across a range of malignancies.[1][2] These compounds, characterized by a fused benzene and dihydrofuran ring system with an ester functional group, have been the subject of extensive research due to their diverse biological activities.[2] Their structural versatility allows for a wide array of synthetic modifications, enabling the fine-tuning of their pharmacological properties. This guide provides an in-depth overview of the anticancer activities of novel dihydrobenzofuran esters, their mechanisms of action, and detailed protocols for their evaluation.

Mechanisms of Anticancer Activity

Novel dihydrobenzofuran esters exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest, promoting apoptosis, and inhibiting tubulin polymerization. These multifaceted actions make them attractive candidates for further preclinical and clinical development.

Inhibition of Tubulin Polymerization

A key mechanism of action for several potent dihydrobenzofuran esters is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] By binding to tubulin, these compounds prevent the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptotic cell death.[5]

Caption: Dihydrobenzofuran esters inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Dihydrobenzofuran esters have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8][9][10]

Caption: Intrinsic apoptosis pathway induced by dihydrobenzofuran esters.

Cell Cycle Arrest

In addition to the G2/M arrest caused by tubulin inhibition, some dihydrobenzofuran esters can induce cell cycle arrest at other phases, such as G1/S.[11] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[7][12] By altering the expression or activity of key cell cycle proteins, these compounds prevent cancer cells from progressing through the division cycle, thereby inhibiting proliferation.[6]

Caption: G2/M cell cycle arrest mechanism of dihydrobenzofuran esters.

Data Summary: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative dihydrobenzofuran esters against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Oral Cancer (CAL-27) | 48.52 ± 0.95 | [3] |

| 1 | Lung Cancer (NCI-H460) | 53.24 ± 1.49 | [3] |

| Benzofuran-chalcone derivative | Colon Cancer (HCT116) | 0.59 | [13] |

| Benzofuran-chalcone derivative | Lung Cancer (A549) | 2.85 | [13] |

| Benzofuran-indole hybrid 8aa | Lung Cancer (PC9) | 0.32 ± 0.05 | [14] |

| Benzofuran-indole hybrid 8aa | Lung Cancer (A549) | 0.89 ± 0.10 | [14] |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | Colon Cancer (HT29) | 0.35 | [13] |

| Benzofuranyl thiosemicarbazone 8 | Hepatocellular Carcinoma (HePG2) | 9.73 | |

| Benzofuranyl thiosemicarbazone 8 | Cervical Cancer (Hela) | 7.94 |

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of novel dihydrobenzofuran esters.

Synthesis Protocol: Representative Dihydrobenzofuran Ester

This protocol describes a general method for the synthesis of benzofuran derivatives, which can be adapted for the synthesis of specific dihydrobenzofuran esters.[6]

Procedure for Synthesis of Amides: [6]

-

Suspend the appropriate carboxylic acid (0.004 mol) in anhydrous dichloromethane (DCM) (10 mL).

-

Add oxalyl chloride (0.43 mL, 0.005 mol) and one drop of dimethylformamide (DMF) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the crude product is purified by crystallization or column chromatography.

Bromination Procedure: [6]

-

Dissolve the appropriate ester, amide, or acid (0.02 mol) in 80% acetic acid (20 mL).

-

Add a solution of bromine in acetic acid (0.02 mol in 10 mL) dropwise with stirring over 1 hour.

-

Stir the resulting mixture at room temperature for 24 hours.

-

The precipitated product is then filtered, washed with water, and purified by crystallization.

In Vitro Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Dihydrobenzofuran ester stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the dihydrobenzofuran ester for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Cancer cell lines

-

Dihydrobenzofuran ester

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 6-well plate and treat with the dihydrobenzofuran ester at the desired concentrations for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

Dihydrobenzofuran ester

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Seed cells and treat with the dihydrobenzofuran ester as for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of drug action.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against tubulin, cleaved PARP, Bcl-2, Bax, Cyclin B1, CDK1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Novel dihydrobenzofuran esters represent a promising avenue for the development of new anticancer therapies. Their ability to target multiple key cellular processes, including cell division and apoptosis, underscores their potential as effective therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds, facilitating the identification and characterization of lead candidates for further drug development. As research in this area continues, a deeper understanding of the structure-activity relationships and molecular targets of dihydrobenzofuran esters will undoubtedly pave the way for the design of next-generation anticancer drugs with improved efficacy and safety profiles.

References

Please note that this is a sample list of references based on the provided search results. A complete and exhaustive list would require access to the full text of all cited articles.

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). In PMC. Retrieved from [Link]

-

IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). In ResearchGate. Retrieved from [Link]

-

Role of Bcl-2 Family Members in Caspase-Independent Apoptosis during Chlamydia Infection. (n.d.). In PMC. Retrieved from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). In PMC. Retrieved from [Link]

-

Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019). In PMC. Retrieved from [Link]

-

Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). In NIH. Retrieved from [Link]

-

Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. (n.d.). In PMC. Retrieved from [Link]

-

Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). In MDPI. Retrieved from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). In MDPI. Retrieved from [Link]

-

The Emerging Role of Cyclin-Dependent Kinases (CDKs) in Pancreatic Ductal Adenocarcinoma. (n.d.). In MDPI. Retrieved from [Link]

-

Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome. (n.d.). In PubMed. Retrieved from [Link]

-

Novel Tubulin-Targeting Therapies Make Headway. (2020). In OncLive. Retrieved from [Link]

-

Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. (n.d.). In ResearchGate. Retrieved from [Link]

-

A review of research progress of antitumor drugs based on tubulin targets. (n.d.). In PMC. Retrieved from [Link]

-

The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020). In PMC. Retrieved from [Link]

-

IC 50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells. (n.d.). In ResearchGate. Retrieved from [Link]

-

Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. (n.d.). In Frontiers. Retrieved from [Link]

-

What are Tubulin inhibitors and how do they work?. (2024). In Patsnap Synapse. Retrieved from [Link]

-

Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). In NIH. Retrieved from [Link]

-

Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. (n.d.). In AccScience Publishing. Retrieved from [Link]

-

Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. (n.d.). In NCBI. Retrieved from [Link]

-

Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. (n.d.). In ResearchGate. Retrieved from [Link]

-

Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. (n.d.). In MDPI. Retrieved from [Link]

-

Transcriptomic signature reveals sensitivity to tubulin inhibitors in colon cancer. (n.d.). In bioRxiv. Retrieved from [Link]

-

Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti-Cancer Agents. (n.d.). In ResearchGate. Retrieved from [Link]

-

Apoptosis Regulation by Genes | Bcl-2 Family. (2019). In YouTube. Retrieved from [Link]

-

Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). In PubMed. Retrieved from [Link]

-

Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. (2017). In Semantic Scholar. Retrieved from [Link]

-

A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway. (2016). In Oncotarget. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 3. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dot | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 10. misc-scripts/dot_find_cycles.py at master · jantman/misc-scripts · GitHub [github.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, particularly focusing on addressing issues of low yield. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Heck-Mizoroki Reaction Pathway

The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is commonly achieved via a Palladium-catalyzed cross-coupling reaction, specifically the Heck-Mizoroki reaction. This powerful C-C bond-forming reaction couples 5-bromo-2,3-dihydrobenzofuran with ethyl acrylate. The generalized reaction scheme is as follows:

Caption: General scheme for the Heck-Mizoroki reaction.

While theoretically straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the final yield. This guide will address these factors in a question-and-answer format to directly tackle potential experimental pitfalls.

Troubleshooting Low Yield: A Symptom-Based Approach

Low yield is a common frustration in organic synthesis. The following section breaks down potential causes based on common experimental observations.

Q1: My reaction has gone to completion (TLC/GC-MS analysis shows no starting material), but the isolated yield is still low. Where could the product be lost?

This is a frequent issue that points towards problems during the work-up and purification stages.

Possible Causes and Solutions:

-

Incomplete Extraction: The product, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, is a moderately polar ester. Ensure you are using an appropriate extraction solvent and performing multiple extractions.

-

Protocol: After quenching the reaction, perform at least three extractions with a suitable solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.[1]

-

-

Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is not completely pure.

-

Protocol: Use a rotary evaporator with controlled temperature and vacuum. Avoid prolonged exposure to high vacuum at elevated temperatures.

-

-

Loss During Chromatography: Silica gel chromatography is a common purification method, but it can also be a source of yield loss.

-

Protocol:

-

Deactivation of Silica: The slightly acidic nature of silica gel can sometimes lead to product degradation. Consider pre-treating your silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in your eluent system.

-

Proper Loading: Ensure your crude product is concentrated onto a small amount of silica before loading onto the column to ensure a tight band and good separation.

-

Eluent Polarity: Use a gradient elution to effectively separate the product from impurities without excessive band broadening. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity.

-

-

Q2: My reaction is sluggish or incomplete, with a significant amount of starting material remaining. What factors should I investigate?

An incomplete reaction is often due to suboptimal reaction conditions or catalyst deactivation.

Possible Causes and Solutions:

-

Catalyst Inactivity or Decomposition: The choice of palladium source and its oxidation state are critical.

-

Expert Insight: While various palladium sources can be used, Pd(OAc)₂ is a common and effective pre-catalyst.[2] It is reduced in situ to the active Pd(0) species. Ensure your catalyst is from a reliable source and has been stored correctly to prevent oxidation.

-

Troubleshooting Steps:

-

Use a Fresh Catalyst: If in doubt, use a fresh batch of palladium catalyst.

-

Consider a Ligand: While some Heck reactions proceed without a phosphine ligand, the addition of a ligand like triphenylphosphine (PPh₃) can stabilize the active catalyst and improve yield, especially if catalyst decomposition is suspected.[3]

-

Catalyst Loading: While lower catalyst loading is desirable, for a sluggish reaction, consider increasing the mol% of the palladium catalyst.[4]

-

-

-

Suboptimal Base: The base plays a crucial role in regenerating the active Pd(0) catalyst.

-

Expert Insight: Both organic bases (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, NaOAc) are commonly used.[5] For this specific substrate, a combination of an organic and inorganic base can sometimes be beneficial.[6] The choice of base can also influence the reaction rate and selectivity.

-

Troubleshooting Steps:

-

Screen Different Bases: If your current base is not effective, try screening other common bases.

-

Ensure Anhydrous Conditions (if using certain bases): While some Heck reactions can be performed in aqueous media, the efficiency of certain bases can be affected by the presence of water. Ensure your solvent and reagents are dry if necessary.

-

-

-

Incorrect Solvent or Temperature: The solvent and temperature have a significant impact on reaction kinetics and catalyst stability.

-

Expert Insight: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for Heck reactions as they can help to stabilize the cationic intermediates in the catalytic cycle.[2] The reaction temperature is also critical; it needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause catalyst decomposition.

-

Troubleshooting Steps:

-

Solvent Screening: If the reaction is not proceeding in your current solvent, consider trying another polar aprotic solvent.

-

Temperature Optimization: Carefully optimize the reaction temperature. A typical range for this type of Heck reaction is 80-140 °C.

-

-

Q3: I am observing the formation of significant byproducts, which is complicating purification and lowering my yield.

Byproduct formation is a common issue in Heck reactions and can arise from several side reactions.

Possible Causes and Solutions:

-

Homocoupling of the Aryl Halide: The formation of a biaryl product from the coupling of two molecules of 5-bromo-2,3-dihydrobenzofuran can occur, especially at higher temperatures or with certain catalyst systems.

-

Mitigation Strategy:

-

Lower Reaction Temperature: If possible, lower the reaction temperature.

-

Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands or using a ligandless system might be beneficial.

-

-

-

Isomerization of the Product: The initial Heck product is the α,β-unsaturated ester, which is then reduced in situ or in a subsequent step to the desired propanoate. Incomplete reduction or isomerization of the double bond to an undesired position can lead to a mixture of products.

-

Mitigation Strategy: The Heck reaction itself produces the unsaturated intermediate. The subsequent reduction to the saturated ester is a separate step. If you are performing a one-pot Heck and reduction, ensure your reduction conditions are robust. If performing a two-step process, ensure the Heck reaction goes to completion before initiating the reduction.

-

-

Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can polymerize, leading to a complex reaction mixture and lower yield of the desired product.

-

Mitigation Strategy:

-

Add a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone can be added to the reaction mixture.

-

Control the Addition of Ethyl Acrylate: Adding the ethyl acrylate slowly to the reaction mixture can help to maintain a low instantaneous concentration and reduce the likelihood of polymerization.

-

-

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate?

A: A robust starting point, based on related literature procedures, would be:

| Parameter | Recommended Condition |

| Palladium Pre-catalyst | Pd(OAc)₂ (1-5 mol%) |

| Ligand (optional) | PPh₃ (2-10 mol%) |

| Base | Triethylamine (2-3 equivalents) or K₂CO₃ (2-3 equivalents) |

| Solvent | DMF or DMAc |

| Temperature | 100-120 °C |

| Reactant Ratio | 1:1.2 to 1:1.5 (5-bromo-2,3-dihydrobenzofuran : ethyl acrylate) |

This should be considered a starting point for optimization.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q: Is 5-bromo-2,3-dihydrobenzofuran stable?

A: 5-bromo-2,3-dihydrobenzofuran is generally a stable compound. However, like many organic halides, it should be stored in a cool, dark place to prevent slow decomposition over time. Under the basic and high-temperature conditions of the Heck reaction, its stability is generally good, but prolonged reaction times at very high temperatures should be avoided to minimize potential degradation.

Q: Can I use a different halide, like 5-iodo-2,3-dihydrobenzofuran?

A: Yes, aryl iodides are generally more reactive in Heck couplings than aryl bromides.[7] Using 5-iodo-2,3-dihydrobenzofuran could potentially allow for lower reaction temperatures or catalyst loadings. However, aryl iodides are typically more expensive and may be less stable.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for troubleshooting low yield in this synthesis.

Caption: Troubleshooting workflow for low yield.

References

-

El-Bahaie, S., et al. (2017). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with various olefins using new synthesized Pd(II) complex. ResearchGate. Available at: [Link]

-

Gevorgyan, V., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, L., et al. (2019). Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines. ResearchGate. Available at: [Link]

-

Szczepaniak, G., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Available at: [Link]

-

Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]

-

Li, H., et al. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Catalysts. Available at: [Link]

-

Szczepaniak, G., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Available at: [Link]

-

Pugliese, R., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link]

-

Gevorgyan, V., & Tsubouchi, A. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society. Available at: [Link]

- Ramelteon and its intermediates, Process for the synthesis of. (2008). Google Patents.

-

Xiao, S., et al. (2015). A Novel and Practical Synthesis of Ramelteon. ResearchGate. Available at: [Link]

-

Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future? YouTube. Available at: [Link]

Sources

- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Optimization of reaction conditions for Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate. It is structured as a dynamic troubleshooting resource, addressing common challenges and providing scientifically grounded solutions to optimize your reaction conditions.

Introduction to Synthetic Strategies

The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is typically achieved through a two-step process involving the formation of an α,β-unsaturated intermediate, followed by the reduction of the carbon-carbon double bond. This guide will focus on two robust and widely applicable methods for the synthesis of the key intermediate, Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylate: the Heck reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Each pathway presents unique advantages and potential challenges, which are addressed in the subsequent troubleshooting sections.

Synthetic Overview

Part 1: The Heck Reaction Pathway

The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, in this case, between an aryl halide and an alkene.[1] The reaction of 5-bromo-2,3-dihydrobenzofuran with ethyl acrylate offers a direct route to the desired α,β-unsaturated ester intermediate.

Troubleshooting the Heck Reaction

Q1: My Heck reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Heck reaction can stem from several factors, primarily related to the catalyst activity, reaction conditions, or the purity of your starting materials.

-

Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). While some modern catalysts are air-stable, it is good practice to degas your solvent.[2]

-

Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl bromides like 5-bromo-2,3-dihydrobenzofuran, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)3) or N-heterocyclic carbenes (NHCs) can improve catalytic activity.[2]

-

Base Selection: An inadequate base can lead to low conversion. Organic bases like triethylamine (Et3N) or inorganic bases such as potassium carbonate (K2CO3) are commonly used.[1] The combination of an organic and inorganic base can sometimes be beneficial.[3]

-

Temperature: Heck reactions often require elevated temperatures (typically 80-140 °C).[1] If you are running the reaction at a lower temperature, a gradual increase may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.

-

Starting Material Purity: Ensure your 5-bromo-2,3-dihydrobenzofuran and ethyl acrylate are pure. Impurities can poison the catalyst.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Common byproducts in the Heck reaction with acrylates include double bond isomers and reduced starting materials.

-

Alkene Isomerization: The desired trans-isomer of the product can sometimes isomerize to the cis-isomer. This can be influenced by the reaction time and temperature. Minimizing reaction time once the starting material is consumed can help.

-

Reductive Debromination: You may observe the formation of 2,3-dihydrobenzofuran due to the reduction of the starting aryl bromide. This can occur if there are sources of hydride in the reaction mixture or due to side reactions of the palladium catalyst.[3]

-

Polymerization of Ethyl Acrylate: At elevated temperatures, ethyl acrylate can polymerize. Using a slight excess of the acrylate and ensuring efficient stirring can mitigate this.

Optimized Protocol for Heck Reaction

This protocol is a starting point and may require optimization for your specific setup.

-

Reaction Setup: To a dry Schlenk flask, add 5-bromo-2,3-dihydrobenzofuran (1.0 eq.), palladium acetate (Pd(OAc)2, 0.02 eq.), and your chosen phosphine ligand (e.g., P(t-Bu)3, 0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add anhydrous solvent (e.g., DMF or NMP, to make a 0.1 M solution), followed by ethyl acrylate (1.5 eq.) and the base (e.g., triethylamine, 2.0 eq.).

-

Reaction: Heat the mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Table 1: Optimization of Heck Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Catalyst | Pd(OAc)2 | PdCl2(PPh3)2 | Pd(PPh3)4 | Pd(OAc)2 is often a good starting point. |

| Ligand | PPh3 | P(o-tolyl)3 | P(t-Bu)3 | Bulky, electron-rich ligands often improve yield. |

| Base | Et3N | K2CO3 | Cs2CO3 | Base strength can influence reaction rate. |

| Solvent | DMF | NMP | Toluene | Aprotic polar solvents are generally preferred.[3] |

| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase rate but also degradation. |

Part 2: The Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5] In this case, 2,3-dihydrobenzofuran-5-carbaldehyde is reacted with a phosphonate ylide generated from triethyl phosphonoacetate to form the α,β-unsaturated ester. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[6]

Troubleshooting the HWE Reaction

Q1: My HWE reaction is giving a low yield of the desired (E)-alkene. How can I improve this?

A1: Low yields in the HWE reaction are often related to the generation of the phosphonate carbanion or the reactivity of the aldehyde.

-

Incomplete Deprotonation: Ensure your base is strong enough to fully deprotonate the triethyl phosphonoacetate. Sodium hydride (NaH) is a common choice.[5] Ensure the NaH is fresh and the solvent (typically THF) is anhydrous.

-

Aldehyde Purity: Impurities in the 2,3-dihydrobenzofuran-5-carbaldehyde can interfere with the reaction. Ensure your aldehyde is pure before use.

-

Reaction Temperature: The initial deprotonation is often carried out at 0 °C, followed by warming to room temperature for the reaction with the aldehyde. If the reaction is sluggish, gentle heating may be required.

-